1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine
Overview
Description
“1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine” is a chemical compound with the CAS Number: 943758-04-1 . It has a molecular weight of 250.3 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N4O2/c1-10(2)14-5-7-15(8-6-14)11-3-4-12(13-9-11)16(17)18/h3-4,9-10H,5-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 250.3 . The compound’s density, melting point, and boiling point are not provided in the search results .Scientific Research Applications
Metabolism and Stability Studies
1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine and its derivatives have been studied for their metabolic stability. For example, Sharma et al. (2011) investigated the oxidative metabolism of a quinoxaline derivative (similar in structure to this compound) by xanthine oxidase in rodent plasma. This study highlighted the compound's instability in rodent plasma, which did not occur in plasma from dogs, monkeys, and humans, suggesting species-specific metabolism differences (Sharma et al., 2011).
Anticancer Activities
Some derivatives of this compound have shown potential anticancer activities. Demirci and Demirbas (2019) synthesized novel Mannich bases from a compound structurally related to this compound, demonstrating moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).
Synthesis and Pharmacological Evaluation
Compounds related to this compound have been synthesized and evaluated for various pharmacological activities. For instance, Kumar et al. (2017) explored the synthesis of novel derivatives and their antidepressant and antianxiety activities (Kumar et al., 2017). Additionally, Nguyen et al. (2005) studied derivatives containing a diazen-1-ium-1,2-diolate nitric oxide donor moiety, which could have implications for vascular endothelium and antihypertensive effects (Nguyen et al., 2005).
Chemical Synthesis and Modification
The compound and its derivatives have been involved in various chemical synthesis and modification studies. Spencer et al. (2011) conducted a study on the synthesis of a (piperazin-1-ylmethyl)biaryl library, demonstrating the versatility of these compounds in creating diverse chemical libraries (Spencer et al., 2011).
Luminescent Properties and Photo-Induced Electron Transfer
Gan et al. (2003) investigated novel piperazine substituted naphthalimide model compounds, which are structurally related to this compound, for their luminescent properties and potential in photo-induced electron transfer (Gan et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-(6-nitropyridin-3-yl)-4-propan-2-ylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-10(2)14-5-7-15(8-6-14)11-3-4-12(13-9-11)16(17)18/h3-4,9-10H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEVTGKLDGTXHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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